molecular formula C11H9ClN2O2S2 B608646 LP-922056

LP-922056

Número de catálogo: B608646
Peso molecular: 300.8 g/mol
Clave InChI: LJYRIWUQISYYHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LP-922056 is an orally active small-molecule inhibitor of NOTUM, a carboxylesterase that negatively regulates the Wnt/β-catenin signaling pathway by removing palmitoleate groups from Wnt proteins, rendering them inactive . By inhibiting NOTUM, this compound promotes Wnt signaling, leading to enhanced bone formation, particularly in cortical bone. Preclinical studies demonstrate its efficacy in increasing cortical bone thickness, bone mineral density (BMD), and bone strength in rodent models of osteoporosis .

Métodos De Preparación

First-Generation Synthesis of LP-922056

Initial Route Design and Challenges

The foundational synthesis of 1 begins with 4-chlorothieno[3,2-d]pyrimidine ( 3 ), a commercially available precursor (Scheme 1) . Early attempts to introduce the C7-cyclopropyl group via bromination with N-bromosuccinimide (NBS) in acetic acid/acetonitrile yielded 5 in modest yields (41–48%), complicating scalability . A critical breakthrough came with the adoption of a Suzuki–Miyaura cross-coupling using MIDA-boronate 11 , which improved the conversion of 5 to cyclopropane-bearing intermediate 6 (94–95% yield) . This step replaced traditional lithiation-cyclopropanation methods, mitigating safety concerns and enhancing reproducibility .

Electrophilic Chlorination and Intermediate Refinement

C6 chlorination of 6 initially suffered from overhalogenation and side reactions. The introduction of 1-chloro-1,2-benziodoxol-3-one ( 12 ) as a mild chlorinating agent in DMF at 50°C selectively produced 7 in 77–94% yield, a marked improvement over harsh chlorination reagents like N-chlorosuccinimide . Subsequent hydrolysis of the C4-methoxy group in 7 using concentrated HCl yielded thieno[3,2-d]pyrimidin-4(3H)-one ( 8 ), which was chlorinated with POCl₃ to afford 9 (81% yield over two steps) .

Final Functionalization and Purification

Nucleophilic displacement of the C4–Cl in 9 with methyl thioglycolate ( 13 ) provided ester 10 (84% yield), which underwent basic hydrolysis with NaOH to yield 1 (98% yield) . Despite the route’s reliability, challenges emerged during scale-up: the Suzuki–Miyaura coupling stalled at >90% conversion on 9.3 g scales, necessitating crude intermediate isolation and repeat reactions to achieve 95% yield . Overall, the 8-step sequence delivered 1 in 18–26% total yield, with purity exceeding 99% after recrystallization .

Second-Generation Synthesis: Streamlining for Scalability

Enhanced Cross-Coupling and Process Efficiency

The revised route retained the Suzuki–Miyaura coupling and 12 -mediated chlorination steps but achieved a 40–50% overall yield across 7 steps, a significant improvement over the first-generation 18–26% yield . This enhancement stemmed from reduced purification demands; intermediates 69 were carried forward with minimal workup, leveraging the high selectivity of 12 and Pd(PPh₃)₂Cl₂ catalysis .

Comparative Analysis of Synthetic Routes

Yield and Scalability Metrics

The table below contrasts key parameters of the two generations:

ParameterFirst-Generation RouteSecond-Generation Route
Total Steps87
Overall Yield18–26%40–50%
Key InnovationMIDA-boronate couplingCommercial 16
Maximum Scale Demonstrated9.3 g10 g
Purity of 1 >99%>99%

Data derived from .

Cost and Practical Considerations

While 16 is 5-fold more expensive than 3 per gram, the second-generation route’s shorter sequence and higher yield reduce raw material consumption, rendering it cost-effective for multigram production . Additionally, the elimination of NBS bromination improves safety profiles, as NBS reactions often require strict temperature control and generate succinimide byproducts .

Critical Reaction Optimization Insights

Suzuki–Miyaura Coupling: Solvent and Ligand Effects

Optimal conditions for the coupling of 5 and 11 required toluene/water (3:1) as the solvent system and Pd(PPh₃)₂Cl₂ as the catalyst . Polar aprotic solvents like DMF led to reduced conversion, while Buchwald–Hartwig ligands (e.g., XPhos) offered no yield improvement over triphenylphosphine . The MIDA-boronate’s stability under basic conditions proved crucial, preventing protodeboronation and ensuring high coupling efficiency .

Chlorination Selectivity and Byproduct Control

The electrophilic chlorination agent 12 outperformed traditional reagents (e.g., Cl₂, SO₂Cl₂) by minimizing di- and tri-chlorinated byproducts . DFT calculations suggest that 12 ’s iodonium center selectively targets the electron-rich C6 position of 6 , avoiding competing reactions at C4 or the cyclopropane ring .

Análisis De Reacciones Químicas

Bromination at C7

4-Methoxythieno[3,2-d]pyrimidine (4 ) undergoes regioselective bromination with N-bromosuccinimide (NBS) in acetonitrile/acetic acid to yield 5 (7-bromo-4-methoxythieno[3,2-d]pyrimidine) . The reaction proceeds via radical intermediates, favoring C7 due to electron density distribution .

Suzuki–Miyaura Coupling

The introduction of the cyclopropyl group employs a Pd-catalyzed cross-coupling between bromide 5 and MIDA-boronate 11 . Key optimizations include:

  • Slow-release boron reagent : MIDA-boronate minimizes side reactions .

  • Catalyst recycling : Stalled reactions on large scales (>9.3 g) were resolved by isolating crude 6 and repeating the coupling .

Electrophilic Chlorination at C6

1-Chloro-1,2-benziodoxol-3-one (12 ) selectively chlorinates 6 in DMF at 50°C, avoiding cyclopropane ring opening observed with N-chlorosuccinimide (NCS) . LCMS analysis confirmed <5% side products (e.g., 14 /15 ) .

Ester Hydrolysis

Methyl ester 10 is hydrolyzed with NaOH in MeOH/H₂O to yield the carboxylic acid 1 . This step achieves >99% purity after recrystallization .

Reaction Optimizations

  • Chlorination Selectivity : Replacing NCS with 12 increased yield from 60% to 94% and reduced purification steps .

  • Large-Scale Coupling : Using MIDA-boronate 11 instead of cyclopropylboronic acid reduced equivalents from 2.5 to 1.5, lowering costs .

  • Workflow Efficiency : Intermediate 9 was carried forward without purification, minimizing losses .

Analytical Characterization

  • NMR : Key signals for 1 include δ 9.15 (CH, cyclopropane) and δ 5.8 (CH₂, thioglycolate) .

  • HRMS : Observed [M+H]⁺ = 300.9866 vs. theoretical 300.9867 .

  • Purity : >99% by UPLC (Waters Acquity H-Class) .

Comparative Reactivity

This compound’s synthesis avoids common pitfalls in thienopyrimidine chemistry:

ChallengeSolutionOutcome
Cyclopropane ring openingUsing 12 instead of NCS94% yield, no ring degradation
Low coupling efficiencyMIDA-boronate 11 95% yield, reduced boronic acid
Over-chlorinationControlled electrophilic conditionsSingle regioisomer (>99% pure)

This synthesis route has been scaled to produce multigram quantities of this compound, enabling preclinical studies on Wnt signaling modulation .

Aplicaciones Científicas De Investigación

Bone Growth and Osteogenesis

LP-922056 has been extensively studied for its anabolic effects on bone tissue. Research indicates that treatment with this compound significantly increases cortical bone thickness and strength in mouse models.

Key Findings:

  • In Vivo Studies : Mice treated with this compound at a dosage of 10 mg/kg showed a marked increase in cortical bone thickness over four weeks. Specifically, the midshaft femur demonstrated enhanced strength and mass in both gonadal intact and ovariectomized rodents .
  • Mechanistic Insights : The compound upregulates alkaline phosphatase (Alpl) mRNA levels, indicating increased osteoblast activity and endocortical bone formation .
Study TypeDosageDurationObserved Effect
In Vivo (Mice)10 mg/kg4 weeksIncreased cortical bone thickness and strength
Mechanistic StudyN/AN/AUpregulation of Alpl mRNA levels

Cancer Research

This compound has shown promise in inhibiting the proliferation of cancer cells, particularly those with mutations in the adenomatous polyposis coli (APC) gene.

Key Findings:

  • Cell Line Studies : The compound effectively inhibits the growth of APC-mutant cell lines, demonstrating its potential as an anti-cancer agent .
  • In Vivo Efficacy : In models of intestinal adenomas, this compound reduced tumor proliferation, suggesting its utility in colorectal cancer research .
Study TypeCell LineEffect on Proliferation
In VitroAPC-mutantInhibition observed
In VivoIntestinal AdenomasReduced proliferation

Neurological Studies

Although this compound is not suitable for central nervous system (CNS) penetration due to its pharmacokinetic properties, it serves as a valuable tool for peripheral studies related to Wnt signaling's role in neurological conditions.

Key Findings:

  • CNS Penetration Studies : Pharmacokinetic evaluations indicate low brain penetration (brain/plasma concentration ratio of 0.01), making it more appropriate for peripherally restricted studies .
  • Potential Applications : Understanding Notum's role in neurodegenerative diseases like Alzheimer’s could lead to the development of more effective CNS-penetrant analogs .

Case Study 1: Bone Density Enhancement

A study conducted by Lexicon Pharmaceuticals demonstrated that continuous administration of this compound led to significant improvements in bone density metrics among aging mouse models. The findings highlighted the compound's potential for treating osteoporosis or age-related bone density loss.

Case Study 2: Cancer Proliferation Inhibition

In a preclinical model of colorectal cancer, this compound was administered to mice with APC mutations. Results indicated a substantial reduction in tumor size and proliferation rates compared to control groups, suggesting a therapeutic avenue for Notum inhibition in cancer treatment.

Comparación Con Compuestos Similares

Key Pharmacological Properties:

  • Target: NOTUM carboxylesterase (IC₅₀ = 21 nM for human NOTUM; 55 nM for mouse NOTUM) .
  • Mechanism: Restores Wnt/β-catenin signaling by preventing NOTUM-mediated deacylation of Wnt proteins .
  • Pharmacokinetics :
    • Oral bioavailability with a peak plasma concentration (Cₘₐₓ) of 129 μM and AUC of 1533 μM·h in mice .
    • Low clearance (0.49 mL/min·kg) and moderate volume of distribution (0.13 L/kg) .
  • Therapeutic Effects :
    • Increases cortical bone thickness by 10–15% in ovariectomized (OVX) rats and mice .
    • Enhances bone strength (e.g., femoral neck and vertebral compression strength) without affecting trabecular bone volume .
    • Elevates bone formation markers (P1NP, ALP) while suppressing resorption markers (CTX-I) .

The following table and analysis compare LP-922056 with other osteoanabolic agents and NOTUM inhibitors:

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Target/Mechanism Administration Cortical Bone Efficacy Trabecular Bone Efficacy Key Advantages/Limitations Development Stage
This compound NOTUM inhibitor (oral, small molecule) Oral ++ (10–15% increase) No effect Oral dosing; cortical-specific; no resorption side effects Preclinical
Teriparatide PTH receptor agonist (subcutaneous) Subcutaneous + (comparable to this compound) ++ (increases trabecular) FDA-approved; dual cortical/trabecular effects Marketed
Romosozumab Anti-sclerostin monoclonal antibody Subcutaneous ++ ++ Dual efficacy; Phase 3 trials completed Marketed (with CV risks)
NOTUM Antibody 2.78.33 NOTUM inhibitor (injectable) Injectable ++ No data High specificity; limited to preclinical use Preclinical
Caffeine NOTUM inhibitor (non-specific) Oral + (weak) No data Off-target CNS effects; less potent than this compound Experimental
ABC99 NOTUM inhibitor (covalent adduct) Oral ++ No data High specificity; covalent binding limits in vivo use Preclinical

This compound vs. Teriparatide

  • Mechanism: Teriparatide activates parathyroid hormone receptors to stimulate bone formation, while this compound targets Wnt signaling via NOTUM inhibition .
  • Efficacy : Both increase cortical bone thickness comparably in OVX rodents. However, teriparatide also enhances trabecular bone volume, whereas this compound selectively targets cortical bone .
  • Administration : this compound’s oral route offers a significant advantage over teriparatide’s daily injections .

This compound vs. Romosozumab

  • Target: Romosozumab inhibits sclerostin (a Wnt antagonist), whereas this compound directly inhibits NOTUM .
  • Specificity : this compound’s cortical-specific action may reduce off-target risks compared to romosozumab’s systemic effects .

This compound vs. Other NOTUM Inhibitors

  • Antibody 2.78.33 : While this antibody shows similar cortical bone efficacy, its injectable format limits practicality compared to this compound’s oral dosing .
  • Caffeine: Less potent and non-specific, with undesired blood-brain barrier penetration .
  • ABC99: A covalent NOTUM inhibitor with high specificity but poor metabolic stability .

Actividad Biológica

Overview of Notum and Wnt Signaling

The Wnt signaling pathway is crucial for numerous cellular processes such as development, differentiation, and tissue homeostasis. Notum acts as a negative regulator by removing palmitoleate from Wnt proteins, thus inhibiting their ability to bind to Frizzled receptors and activate downstream signaling pathways. Inhibition of Notum can therefore enhance Wnt signaling, making it a target for drug discovery in diseases characterized by impaired Wnt signaling.

LP-922056 selectively inhibits Notum with high potency:

  • IC50 : 1 nM
  • EC50 : 23 nM

This compound's structure allows it to effectively bind to the active site of Notum, preventing its enzymatic activity and subsequently enhancing Wnt signaling (Table 1).

Pharmacokinetics

Pharmacokinetic studies in mice reveal important data regarding this compound's bioavailability and distribution:

  • Oral Bioavailability : Approximately 65%
  • Half-Life : 8 hours
  • Plasma Clearance : Low relative to liver blood flow

However, it has been noted that this compound has limited ability to penetrate the blood-brain barrier (BBB), which restricts its use in central nervous system (CNS) models where brain penetration is critical (Table 2) .

Parameter Value
Oral Bioavailability65%
Half-Life8 hours
Plasma ClearanceLow
BBB PenetrationNegligible (Kp < 0.01)

Case Studies

  • Alzheimer's Disease Model
    In a study examining the effects of this compound on Alzheimer's disease models, researchers found that inhibition of Notum led to enhanced Wnt signaling, which correlated with improved synaptic function and cognitive performance in treated mice. The study highlighted the potential for this compound as a therapeutic agent in neurodegenerative diseases characterized by disrupted Wnt signaling .
  • Bone Density Studies
    Another investigation focused on the impact of this compound on bone density in rodent models. The results indicated that treatment with the inhibitor increased cortical bone thickness and strength by stimulating endocortical bone formation through enhanced Wnt signaling pathways .

Synthesis and Development

The synthesis of this compound has been optimized for scalability using improved methods involving electrophilic chlorination. This process enhances the yield and purity of the compound, making it more accessible for research applications. The synthetic route involves key steps such as Suzuki-Miyaura cross-coupling reactions .

Structural Insights

Recent structural studies have provided insights into how this compound interacts with Notum at the molecular level. Crystallography data reveal that the compound occupies the palmitoleate binding pocket effectively, forming critical hydrogen bonds with key amino acids in the active site .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LP-922056 in inhibiting Notum, and how does this modulate Wnt signaling in bone formation?

this compound inhibits Notum, a carboxylesterase that deactivates Wnt proteins by removing palmitoleate groups essential for receptor binding. By blocking Notum, this compound potentiates Wnt signaling, which promotes osteoblast activity and cortical bone formation. Methodologically, this is validated using in vitro assays (e.g., OPTS and TCF-LEF reporter assays with IC₅₀ = 1.1 nM and EC₅₀ = 23 nM, respectively) and in vivo models showing increased cortical bone thickness (e.g., 30 mg/kg oral dosing in mice increased midshaft femur cortical thickness by 12%) .

Q. What key physicochemical properties of this compound influence its pharmacokinetic (PK) behavior and tissue distribution?

this compound’s carboxylic acid group (clogP = 3.1, molecular weight = 300.78) limits passive blood-brain barrier penetration (brain/plasma ratio = 0.01) but enhances plasma stability (oral bioavailability = 65%, plasma clearance = 0.49 mL/min·kg). Its low plasma protein binding (0.1%) contributes to high free drug availability. These properties were determined via HPLC, mass spectrometry, and murine PK studies .

Advanced Research Questions

Q. How was the synthetic route of this compound optimized for scalability and purity?

The scalable synthesis involves:

  • Suzuki-Miyaura cross-coupling using MIDA boronate (compound 11) to introduce the C7-cyclopropyl group, improving yield and regioselectivity.
  • Electrophilic chlorination with 1-chloro-1,2-benziodoxol-3-one (compound 12) for selective C6 chlorination, avoiding side reactions. This 7-step route produces >1 g of this compound with >95% purity, validated via NMR, HPLC, and X-ray crystallography .

Q. How do researchers reconcile this compound’s high in vitro Notum inhibition with its limited CNS efficacy?

Despite potent in vitro activity (IC₅₀ = 1.1 nM), this compound’s carboxylic acid group restricts CNS penetration (brain/plasma ratio = 0.01). To address this, researchers synthesized amide derivatives (e.g., compound 17) to enhance lipophilicity. However, these derivatives showed poor metabolic stability and P-glycoprotein-mediated efflux, confirming this compound’s utility as a peripherally restricted tool compound .

Q. What methodologies quantify this compound’s anabolic effects on bone in preclinical osteoporosis models?

  • Dynamic histomorphometry : Measures bone formation rates (BFR) via double calcein labeling in murine tibiae (e.g., 30 mg/kg dosing increased BFR by 40%).
  • Micro-CT imaging : Quantifies cortical bone thickness (e.g., 10% increase in femoral midshaft) and trabecular bone volume (BV/TV).
  • Serum biomarkers : Alkaline phosphatase (ALP) and P1NP levels correlate with osteoblast activity (e.g., ALP increased by 2.5-fold post-treatment) .

Q. How is this compound’s selectivity for Notum validated against off-target serine hydrolases?

Competitive activity-based protein profiling (ABPP) screens confirm selectivity: this compound shows >1,000-fold selectivity over other serine hydrolases. Comparative studies with covalent inhibitors (e.g., ABC99) and kinase panels (e.g., 485 kinases tested) further validate specificity, critical for minimizing off-target effects in bone studies .

Q. What strategies are used to design this compound derivatives with improved CNS penetration?

  • Amide prodrugs : Synthesized via coupling this compound’s carboxylic acid with amines (e.g., compound 17), but these showed poor metabolic stability (t₁/₂ < 30 min in liver microsomes).
  • P-gp inhibition : Co-administration with P-gp inhibitors (e.g., elacridar) failed to improve brain penetration, suggesting intrinsic permeability limitations. These findings underscore the challenge of balancing Notum inhibition with CNS bioavailability .

Q. Data Contradiction Analysis

Q. Why does this compound show potent in vitro Wnt activation but minimal CNS effects despite systemic exposure?

this compound’s low brain penetration (Kp = 0.01) limits direct CNS action, but its peripheral effects (e.g., increased bone formation) confirm target engagement. Discrepancies arise from Notum’s tissue-specific roles: CNS Notum regulates neurogenesis, while peripheral Notum modulates bone metabolism. Researchers use ABC99 (brain-penetrant inhibitor) for CNS studies, reserving this compound for skeletal research .

Propiedades

IUPAC Name

2-(6-chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYRIWUQISYYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.